Renzapridum

Overview

Description

Synthesis Analysis

The synthesis of Renzapridum, specifically [3H] this compound (BRL 24924), involves catalytic tritio dehalogenation of a corresponding halogenated analogue. This process achieves high specific activity tritiated this compound suitable for receptor binding studies (Freer & Nash, 1997).

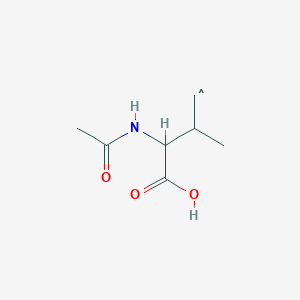

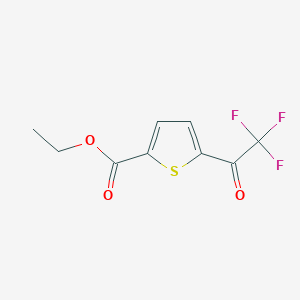

Molecular Structure Analysis

This compound's pharmacological profile is partly determined by its molecular structure, which interacts with serotonin receptors. It acts as a full serotonin 5-HT4 receptor agonist on the gut and a 5-HT3 receptor antagonist. Its structure facilitates selective affinity for serotonergic receptors, particularly human 5-HT3 and guinea-pig 5-HT4 receptors, influencing its gut motility-stimulating actions (Meyers & Hickling, 2008).

Chemical Reactions and Properties

This compound undergoes limited metabolism by liver microsomes, indicating minimal non-microsomal metabolism. Its metabolic products have much lower affinity for 5-HT receptors compared to this compound, suggesting that its therapeutic profile is unlikely to be affected by its minor metabolites or interactions with major drug-metabolizing enzymes in the liver at therapeutic doses (Meyers & Hickling, 2008).

Physical Properties Analysis

This compound's physical properties, including its solubility, stability, and form, play a crucial role in its bioavailability and pharmacokinetics. However, specific details on the physical properties of this compound were not directly found in the available literature. Generally, these properties would influence how this compound is formulated and administered for clinical or research purposes.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other compounds, stability under various conditions, and interaction with biological molecules, underpin its mechanism of action as a prokinetic agent and 5-HT receptor modulator. Its selective inhibition and activation of serotonin receptors are key to its effect on gastrointestinal motility and transit, as demonstrated in pharmacological studies (Meyers & Hickling, 2008).

Scientific Research Applications

Mechanism of Action and Therapeutic Potential

Renzapridum acts as a mixed 5-hydroxytryptamine type 4 (5-HT4) agonist and 5-HT3 receptor antagonist, which has demonstrated a stimulatory effect on gastrointestinal motility and transit. This dual action contributes to its therapeutic efficacy in managing symptoms of IBS, particularly constipation-predominant IBS (C-IBS) and mixed-type IBS. Clinical evaluations, including Phase II studies, have indicated potential beneficial effects of this compound on symptoms and bowel habits in patients with these conditions (Scarpellini & Tack, 2008; Camilleri et al., 2004).

Pharmacology and Metabolism

The pharmacological profile of this compound has been extensively characterized, revealing its selectivity for serotonergic receptors, particularly human 5-HT3 and guinea-pig 5-HT4 receptors. Its metabolic products, primarily this compound N-oxide and its enantiomers, display much lower affinity for all 5-HT receptors, suggesting that this compound's metabolites are minor and unlikely to contribute significantly to its therapeutic profile. Notably, this compound does not inhibit major cytochrome P450 (CYP) drug-metabolizing enzymes at concentrations relevant for clinical use, indicating a low potential for drug-drug interactions (Meyers & Hickling, 2008).

Clinical Efficacy and Safety Profile

While this compound has been studied for its efficacy in treating IBS, a meta-analysis encompassing randomized controlled trials with 2528 patients assessed its efficacy and tolerability. The analysis concluded that this compound did not show superiority to placebo in relieving IBS symptoms but caused significant incidences of diarrhea and drop-outs due to adverse effects compared to placebo. This outcome suggests that while this compound might offer some therapeutic benefits, its use may be limited by tolerability concerns in certain patient populations (Mozaffari, Nikfar, & Abdollahi, 2014).

Mechanism of Action

Renzapride, also known as Renzapridum, is a compound with a unique mechanism of action that has been studied for its potential therapeutic applications .

Target of Action

Renzapride primarily targets the serotonin receptors 5-HT4 and 5-HT3 . It acts as a full agonist on the 5-HT4 receptor and a partial antagonist on the 5-HT3 receptor . It also has some affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors .

Mode of Action

Renzapride interacts with its targets by stimulating the 5-HT4 receptors and inhibiting the 5-HT3 receptors . This dual action results in enhanced gastrointestinal motility .

Biochemical Pathways

It is known that the compound’s action on the serotonin receptors influences the gastrointestinal tract’s motility .

Result of Action

Renzapride’s action results in enhanced stomach emptying and reduced oro-caecal transit time . These effects can potentially alleviate symptoms in conditions such as constipation-predominant irritable bowel syndrome (IBS-C) .

Biochemical Analysis

Biochemical Properties

Renzapride interacts with several enzymes and proteins, primarily serotonin receptors. It has high affinity for human 5-HT3 and guinea-pig 5-HT4 receptors . It also exhibits inhibitory properties at 5-HT2B receptors and has some affinity for 5-HT2A and 5-HT2C receptors .

Cellular Effects

Renzapride influences cell function by acting on the upper gastrointestinal tract. It enhances stomach emptying in normal subjects . Doses of 2 and 5 mg decrease the volume of gastric contents aspirated 80 min after a test meal by 21 and 37% respectively . Renzapride also reduces the oro-caecal transit time in a dose-related manner .

Molecular Mechanism

Renzapride exerts its effects at the molecular level through its interactions with serotonin receptors. As a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist, it can influence the activity of these receptors and thereby alter cellular processes .

Temporal Effects in Laboratory Settings

It has been shown to reduce the oro-caecal transit time in a dose-related manner, suggesting that its effects may change over time .

Metabolic Pathways

Renzapride is involved in the serotonin pathway, interacting with several serotonin receptors

properties

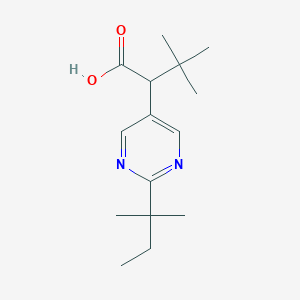

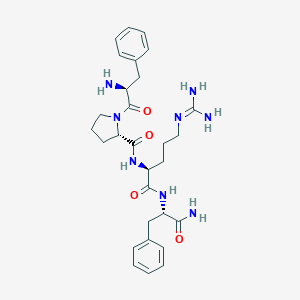

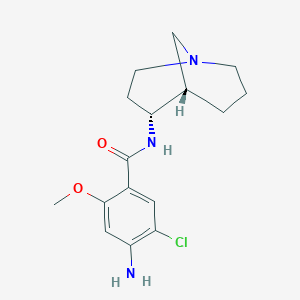

IUPAC Name |

4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSKEXSLDPEFPT-IINYFYTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318522 | |

| Record name | Renzapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112727-80-7 | |

| Record name | Renzapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112727-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Renzapride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112727807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Renzapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RENZAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9073C0W4E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)